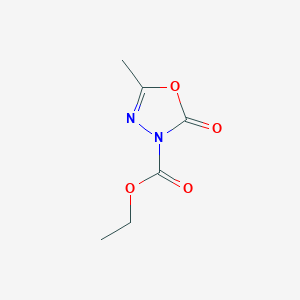
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate, also known as EMOC, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. EMOC is a derivative of 1,3,4-oxadiazole, a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The exact mechanism of action of Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate is not fully understood, but several studies have suggested that the compound interacts with various enzymes and proteins in the body, leading to its observed biological activities. For example, Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine, leading to its potential use as a treatment for Alzheimer's disease.
Effets Biochimiques Et Physiologiques
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate has been shown to exhibit several biochemical and physiological effects, including the inhibition of various enzymes and proteins, the induction of apoptosis in cancer cells, and the modulation of the immune system. Additionally, the compound has been shown to exhibit low toxicity in animal models, making it a promising candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate has several advantages as a chemical reagent for laboratory experiments, including its high purity, stability, and ease of synthesis. However, the compound also has several limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for the study of Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate, including the development of new synthetic methods for the compound, the investigation of its potential applications in other fields of scientific research, and the further elucidation of its mechanism of action and biochemical and physiological effects. Additionally, the compound could be used as a starting point for the development of new drugs with improved efficacy and reduced toxicity.
Méthodes De Synthèse
Several methods have been reported for the synthesis of Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate, including the reaction of ethyl acetoacetate with hydrazine hydrate and subsequent treatment with phosphorus oxychloride, the reaction of ethyl acetoacetate with hydrazine hydrate and acetic anhydride, and the reaction of ethyl acetoacetate with hydrazine hydrate and thionyl chloride. The yield and purity of the final product depend on the specific method used and the conditions of the reaction.
Applications De Recherche Scientifique
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and analytical chemistry. The compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for the development of new drugs. Additionally, Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate has been used as a building block for the synthesis of various organic compounds, such as pyrazoles, pyridazines, and pyrimidines, which have potential applications in material science and analytical chemistry.
Propriétés
Numéro CAS |
125002-08-6 |
|---|---|
Nom du produit |
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate |
Formule moléculaire |
C6H8N2O4 |
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O4/c1-3-11-5(9)8-6(10)12-4(2)7-8/h3H2,1-2H3 |
Clé InChI |
CAQOHSULKVFNTA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(=O)OC(=N1)C |
SMILES canonique |
CCOC(=O)N1C(=O)OC(=N1)C |
Synonymes |
1,3,4-Oxadiazole-3(2H)-carboxylic acid, 5-methyl-2-oxo-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



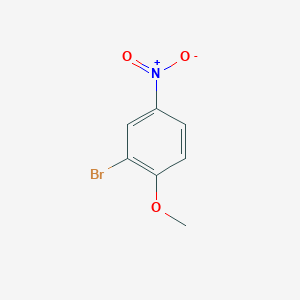
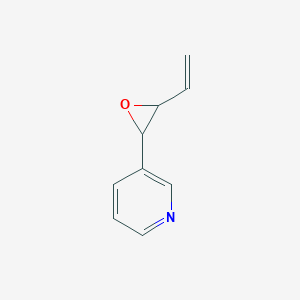
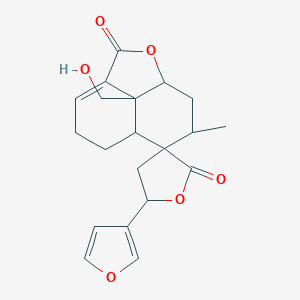
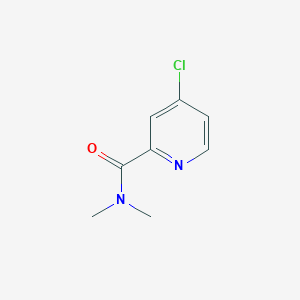
![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)
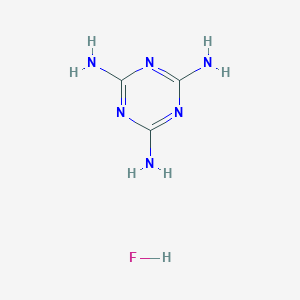



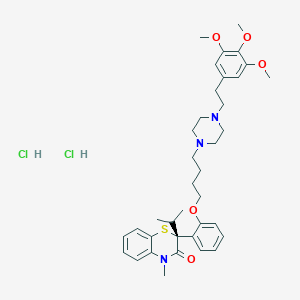


![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)
![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)